Ethyl 1-{[(benzoylamino)carbothioyl]amino}-3-ethyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(benzoylcarbamothioylamino)-3-ethyl-3-methyl-4H-naphthalene-2-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-{[(benzoylamino)carbothioyl]amino}-3-ethyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the naphthalene core, followed by the introduction of the benzoylcarbamothioylamino group and the esterification to form the final product. Common reagents used in these steps include acyl chlorides, amines, and thiourea derivatives. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts may also be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(benzoylcarbamothioylamino)-3-ethyl-3-methyl-4H-naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, such as nitro groups, to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 1-(benzoylcarbamothioylamino)-3-ethyl-3-methyl-4H-naphthalene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Ethyl 1-{[(benzoylamino)carbothioyl]amino}-3-ethyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Ethyl 1-(benzoylcarbamothioylamino)-3-ethyl-3-methyl-4H-naphthalene-2-carboxylate can be compared with other similar compounds, such as:
Ethyl benzoate: A simpler ester with a benzoyl group, used in flavorings and fragrances.
Methyl 3-ethyl-3-methyl-4H-naphthalene-2-carboxylate: A related naphthalene derivative with different ester and substituent groups.
Benzoylthiourea derivatives: Compounds with similar benzoylcarbamothioylamino groups, used in various chemical and biological applications.
Properties
CAS No. |
328070-75-3 |
---|---|
Molecular Formula |
C24H26N2O3S |
Molecular Weight |
422.5g/mol |
IUPAC Name |
ethyl 1-(benzoylcarbamothioylamino)-3-ethyl-3-methyl-4H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C24H26N2O3S/c1-4-24(3)15-17-13-9-10-14-18(17)20(19(24)22(28)29-5-2)25-23(30)26-21(27)16-11-7-6-8-12-16/h6-14H,4-5,15H2,1-3H3,(H2,25,26,27,30) |
InChI Key |
CFIXWUXHXMWTLE-UHFFFAOYSA-N |
SMILES |
CCC1(CC2=CC=CC=C2C(=C1C(=O)OCC)NC(=S)NC(=O)C3=CC=CC=C3)C |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C(=C1C(=O)OCC)NC(=S)NC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.